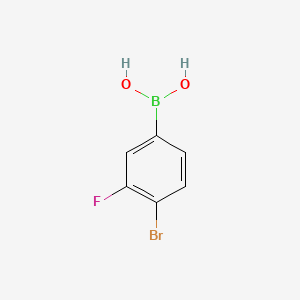
4-Bromo-3-fluorobenzeneboronic acid
Übersicht
Beschreibung
4-Bromo-3-fluorobenzeneboronic acid is a compound of interest in various chemical syntheses and studies. It is related to several research areas, including the synthesis of polymers, the preparation of radiolabeled compounds for imaging, and the study of molecular structures and interactions. The compound's unique combination of a boronic acid group with bromine and fluorine substituents on the benzene ring makes it a versatile reagent in organic chemistry.
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps and various starting materials. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination, achieving a 30% yield . Another related compound, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid, was synthesized from 4-bromo-2-fluorobenzonitrile through a Grignard reaction, protection, another Grignard reaction, and substitution by a borono group, followed by bromination with an overall yield of 54% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and thermodynamic behavior of such compounds .
Chemical Reactions Analysis
The reactivity of bromo-fluorobenzene derivatives is highlighted in various studies. For example, 4-bromo-2,5-di-n-hexylbenzeneboronic acid was used in palladium-catalyzed coupling reactions to synthesize poly(para-phenylene) derivatives with high degrees of polymerization . Additionally, 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene were prepared as precursors for organometallic nucleophilic reagents . These studies showcase the potential of bromo-fluorobenzene derivatives in creating complex molecules and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives are crucial for their application in various fields. The electronic structure, absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of these compounds were studied using time-dependent DFT (TD-DFT) approaches. The calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule, and the thermodynamic properties at different temperatures were calculated, revealing correlations between heat capacities, entropies, enthalpy changes, and temperature .
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Battery Development
4-Bromo-2-fluoromethoxybenzene, a derivative of 4-Bromo-3-fluorobenzeneboronic acid, has been studied for its potential as a bifunctional electrolyte additive in lithium-ion batteries. This compound can polymerize electrochemically to form a protective film, offering overcharge protection and fire retardancy while not affecting the normal cycle performance of the batteries (Zhang Qian-y, 2014).
Radiochemistry
In radiochemistry, pathways to synthesize no-carrier-added 1-bromo-4-[18F]fluorobenzene, closely related to this compound, have been explored for their potential in 18F-arylation reactions, crucial for creating radiopharmaceuticals (J. Ermert et al., 2004).
Organic Synthesis
The use of 1-bromo-4-fluorobenzene in the Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl derivatives highlights another important application. These reactions are essential in the pharmaceutical industry and in the creation of novel materials (Roghayeh Sadeghi Erami et al., 2017).
Educational Chemistry
In educational settings, 1-bromo-4-fluorobenzene is used to teach advanced organic chemistry concepts. An experiment involving this compound allows students to explore the chemoselectivity of Grignard reagent formation, enhancing their understanding of synthesis and analysis (S. Hein et al., 2015).
Photofragment Spectroscopy
The compound has also been a subject in photofragment spectroscopy studies, providing insights into the photodissociation mechanisms of halobenzenes and the effects of fluorine atom substitution, which is relevant for understanding chemical behavior under light exposure (Xi-Bin Gu et al., 2001).
Enzymatic Interaction Studies
4-Fluoro-substituted benzeneboronic acids, closely related to this compound, have been studied for their interactions with enzymes like subtilisin Carlsberg. Such studies are vital in biochemistry for understanding enzyme-inhibitor dynamics and designing more effective drugs (R. London & S. Gabel, 1994).
Safety and Hazards
The compound is classified as a combustible solid . It does not have a flash point . The safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-fluorobenzeneboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the interaction of this compound with various organic halides. The compound interacts with enzymes and proteins that facilitate the coupling process, such as palladium complexes and ligands. These interactions are crucial for the formation of the desired biaryl products, which are important in the synthesis of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These molecules can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex with the boronic acid, followed by transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond. The compound’s ability to form stable complexes with palladium is essential for the success of the reaction. Additionally, the presence of the bromine and fluorine atoms in the molecule can influence the reactivity and selectivity of the coupling process .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to moisture or high temperatures. Long-term studies on the effects of this compound on cellular function are limited, but its role in the synthesis of bioactive molecules suggests that it may have lasting impacts on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could influence its localization and accumulation. The compound’s chemical properties, such as its solubility and stability, would also play a role in its distribution within biological systems. Understanding these factors is important for optimizing its use in biochemical research and pharmaceutical applications .
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQPRPXJMWADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378385 | |
| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374790-97-3 | |
| Record name | 4-Bromo-3-fluorobenzeneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374790-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



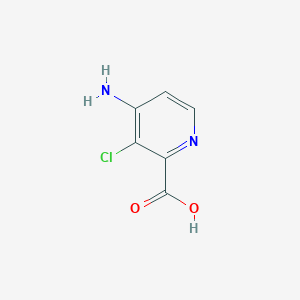


![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


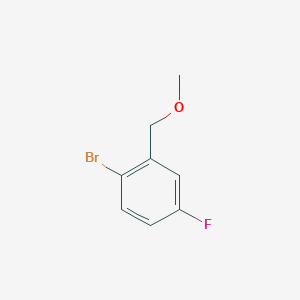
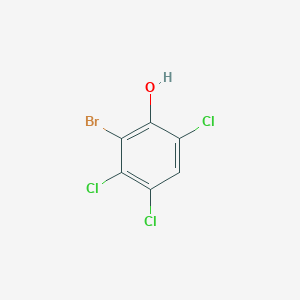

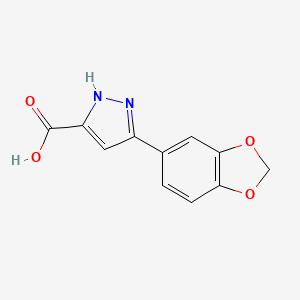
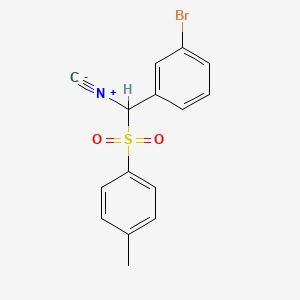

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)